molecular formula C15H20ClNO3 B7355314 2-(2-chlorophenyl)-4-[[(2S)-1,4-dioxan-2-yl]methyl]morpholine

2-(2-chlorophenyl)-4-[[(2S)-1,4-dioxan-2-yl]methyl]morpholine

Cat. No. B7355314
M. Wt: 297.78 g/mol
InChI Key: QEBBKMQEHXPCFR-SFVWDYPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-4-[[(2S)-1,4-dioxan-2-yl]methyl]morpholine is a chemical compound that is commonly known as TAK-659. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is currently being studied for its potential use in the treatment of various cancers and autoimmune diseases. In

Mechanism of Action

BTK is a tyrosine kinase that plays a critical role in B cell receptor signaling. It is involved in the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation. Inhibition of BTK by TAK-659 leads to the suppression of these pathways, resulting in the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of lymphoma, leukemia, and multiple myeloma. It has also been shown to suppress the activity of autoimmune cells in models of rheumatoid arthritis and lupus. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is highly potent and selective for BTK, making it a useful tool for studying B cell receptor signaling. It has also been shown to have good pharmacokinetic properties, allowing for in vivo studies. However, TAK-659 is a small molecule inhibitor and may have off-target effects, which need to be carefully evaluated.

Future Directions

There are several future directions for the study of TAK-659. One potential application is in the treatment of lymphoma, where it has shown promising preclinical results. Further studies are needed to evaluate its efficacy in clinical trials. Another potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. TAK-659 has shown efficacy in preclinical models, and clinical trials are currently ongoing. Finally, TAK-659 may have applications in other diseases where BTK plays a role, such as chronic lymphocytic leukemia and mantle cell lymphoma. Further studies are needed to fully understand the potential of TAK-659 in these diseases.
Conclusion:
In conclusion, TAK-659 is a potent inhibitor of BTK that has shown promise in the treatment of various cancers and autoimmune diseases. Its synthesis method has been optimized to yield a high purity product with high yield. TAK-659 has a favorable pharmacokinetic profile and has demonstrated efficacy in preclinical models. However, further studies are needed to evaluate its efficacy in clinical trials and to fully understand its potential in various diseases.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 2-chlorophenyl isocyanate with 2-(2-hydroxyethyl)morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 1,4-dioxane-2-methanol to form the final product. The synthesis of TAK-659 has been optimized to yield a high purity product with high yield.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to be a potent inhibitor of BTK, which plays a critical role in the development and progression of these diseases. TAK-659 has demonstrated efficacy in preclinical models of lymphoma, leukemia, and multiple myeloma. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

2-(2-chlorophenyl)-4-[[(2S)-1,4-dioxan-2-yl]methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c16-14-4-2-1-3-13(14)15-10-17(5-6-20-15)9-12-11-18-7-8-19-12/h1-4,12,15H,5-11H2/t12-,15?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBBKMQEHXPCFR-SFVWDYPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2COCCO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C[C@H]2COCCO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.